molecular formula C26H22N2O3 B2782052 N-benzhydryl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide CAS No. 2034528-26-0

N-benzhydryl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2782052
CAS No.: 2034528-26-0
M. Wt: 410.473
InChI Key: DCQTVAPTJQHBFC-UHFFFAOYSA-N
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Description

“N-benzhydryl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide” is a complex organic compound. It appears to contain a dihydropyridine ring, which is a common structure in many pharmaceuticals, particularly calcium channel blockers . The benzhydryl group is a common feature in organic chemistry, often seen in compounds like diphenhydramine .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques like X-ray crystallography, as seen in a study on a similar compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. Similar compounds, like other dihydropyridines, are often involved in redox reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds often have properties like crystalline structure and high solubility in polar solvents .

Future Directions

The future directions for this compound would likely involve further studies to determine its potential uses and effects. This could include pharmacological studies if it’s intended for use as a drug .

Properties

IUPAC Name

N-benzhydryl-4-methoxy-6-oxo-1-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O3/c1-31-23-17-24(29)28(21-15-9-4-10-16-21)18-22(23)26(30)27-25(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-18,25H,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQTVAPTJQHBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(C=C1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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